molecular formula C2HBr5 B1585512 Pentabromoethane CAS No. 75-95-6

Pentabromoethane

Cat. No. B1585512
CAS RN: 75-95-6
M. Wt: 424.55 g/mol
InChI Key: OGVPXEPSTZMAFF-UHFFFAOYSA-N
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Description

Pentabromoethane is an organic compound with the molecular formula C2HBr5 . It has an average mass of 424.549 Da and a monoisotopic mass of 419.599487 Da .


Synthesis Analysis

Pentabromoethane can be synthesized from tribromoethylene and dry oxygen. The generated dibromoacetyl bromide is then evaporated . Another method involves heating tribromoethylene with 60% HNO3 .


Molecular Structure Analysis

The molecular structure of Pentabromoethane consists of two carbon atoms and five bromine atoms attached to a single hydrogen atom . The IUPAC Standard InChIKey for Pentabromoethane is OGVPXEPSTZMAFF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Pentabromoethane has a molar refractive index of 49.89 and a molar volume of 127.8 m3/mol. Its isotonic specific volume (90.2K) is 364.8, and it has a surface tension of 66.2 dyne/cm . It is a colorless, non-flammable, and non-corrosive liquid.

Scientific Research Applications

Anaesthetics and Immunomodulatory Effects

Pentabromoethane and related compounds have been studied for their effects when used as anaesthetics in laboratory animal research. For example, tribromoethanol (a related compound) was part of a study examining its impact on pro-inflammatory cytokine expression in rat spleen. This research showed that such anaesthetic drugs can have moderate immunomodulatory effects, which is important for understanding their impacts on immune responses during scientific experiments (Bette et al., 2004).

Environmental Impact and Emissions

Studies have also focused on the environmental impact of polybrominated diphenyl ethers (PBDEs), which include compounds like pentabromoethane. One study assessed the principal reservoirs and source inputs of BDE-47, an important component of the penta commercial product, in the UK and North America. It highlighted the need for improved understanding of the stocks and emission factors of PBDEs to predict future environmental trends (Alcock et al., 2003).

Risk Assessment of Hazardous Chemicals

Pentabromoethane-related compounds, such as pentabromodiphenylether, have been subjects of European Commission risk assessment reports due to their potential persistent, bioaccumulative, and toxic properties (PBT/vPvB). These assessments aid in understanding the risks associated with these chemicals and inform policy decisions (Rudén & Gilek, 2010).

Therapeutic Applications

Research has been conducted on the therapeutic applications of compounds related to pentabromoethane. For instance, the systemic administration of pentavalent antimonials, a category that includes pentavalent compounds, has been suggested as a first-line treatment for New World Cutaneous Leishmaniasis, demonstrating the medical relevance of such compounds (Mitropoulos et al., 2010).

Indoor and Outdoor Air Quality

Studies on PBDEs have investigated their presence in indoor and outdoor air, highlighting concerns about human exposure through inhalation. These studies are crucial for understanding human and environmental health risks associated with these compounds (Wilford et al., 2004).

Thermal and Environmental Properties

Research on substances used in the organic Rankine cycle, including compounds related to pentabromoethane, has focused on finding substances with optimal thermodynamic, thermal, and environmental properties. This research contributes to the development of more efficient and environmentally friendly energy systems (Galashov et al., 2016).

Safety And Hazards

Pentabromoethane is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It should be handled with care, avoiding breathing dust, fume, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke when using this product .

properties

IUPAC Name

1,1,1,2,2-pentabromoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr5/c3-1(4)2(5,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVPXEPSTZMAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Br)(Br)Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8025830
Record name Pentabromoethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentabromoethane

CAS RN

75-95-6
Record name 1,1,1,2,2-Pentabromoethane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentabromoethane
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Record name Pentabromoethane
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Record name Pentabromoethane
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Record name PENTABROMOETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentabromoethane

Citations

For This Compound
56
Citations
AR Ingram - Journal of Applied Polymer Science, 1964 - Wiley Online Library
… tests on castings containing 1% pentabromoethane and various amounts of N,N-dichloro… Pentabromoethane was chosen because it is a convenient solid to handle and because in a …
Number of citations: 11 onlinelibrary.wiley.com
BR Henry, MA Mohammadi - Chemical Physics, 1981 - Elsevier
… Overtone spectra are also measured and analyzed in the same region for pentachloroethane in the liquid phase and for pentabromoethane in carbon tetrachloride solution. The …
Number of citations: 36 www.sciencedirect.com
WW Lee, A Benitez, L Goodman… - Journal of the American …, 1960 - ACS Publications
… extent, the latter solvent is the less effective since it suffers partial conversion to pentabromoethane. In a typical reaction, 350 g. of bromine was added over a period of 4 days to a …
Number of citations: 283 pubs.acs.org
WH Hunter, DE Edgar - Journal of the American Chemical Society, 1932 - ACS Publications
Under the conditions used by us sodium ethylate is not a useful re-agent for obtaining thesodium salt of phenylacetonitrile. 2. A considerable quantity of sodium phenylacetonitrile is …
Number of citations: 43 pubs.acs.org
AE Jukes, SS Dua, H Gilman - Journal of Organometallic Chemistry, 1968 - Elsevier
… The bis (acetylenes) were formed by reaction of the organocopper compounds or their complexes with the following: pentabromoethane, 1, 1, 2, 2-tetrabromoethane, 1, 1, 2, 2-…
Number of citations: 36 www.sciencedirect.com
W Taylor, AM Ward - Journal of the Chemical Society (Resumed), 1934 - pubs.rsc.org
… Pentabromoethane was prepared by shaking bromine with … was prepared by dissolving pentabromoethane (64 g.) in … of either tetrabromoethylene or pentabromoethane. Excess of alkali …
Number of citations: 0 pubs.rsc.org
W Taylor - Journal of the Chemical Society (Resumed), 1935 - pubs.rsc.org
… This is illustrated by the relative rates of olefin formation from the compounds pentabromoethane (17-3), s.-tetrabromoethane (10.8), Rap-tribromoethane (1.3), and as.-…
Number of citations: 2 pubs.rsc.org
M Okamoto - The Journal of Physical Chemistry A, 2000 - ACS Publications
The rate constants, k q , for the fluorescence quenching of pyrene by six heavy-atom quenchers, carbon tetrabromide (CBr 4 ), pentabromoethane (PENTBE), 1,2-tetrabromoethane (…
Number of citations: 21 pubs.acs.org
K John, T Moeller - Journal of the American Chemical Society, 1960 - ACS Publications
… extent, the latter solvent is the less effective since it suffers partial conversion to pentabromoethane. In a typical reaction, 350 g. of bromine was added over a period of 4 days to a …
Number of citations: 22 pubs.acs.org
OS Mortensen, BR Henry… - The Journal of Chemical …, 1981 - pubs.aip.org
… spectra of chloroform and bromoform 10 and by Henry a"d Mohammadi in the overtone spectra of tetrachloro- and tetrabromoethane and of pentachloro- and pentabromoethane. In all …
Number of citations: 241 pubs.aip.org

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